molecular formula C20H26ClNS B1662362 Talsupram hydrochloride CAS No. 25487-28-9

Talsupram hydrochloride

Katalognummer: B1662362
CAS-Nummer: 25487-28-9
Molekulargewicht: 347.9 g/mol
InChI-Schlüssel: YMZCMCDSCRSIBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Talsupramhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

    Hydrolyse: Diese Reaktion beinhaltet die Spaltung einer Bindung in einem Molekül unter Verwendung von Wasser. Häufige Bedingungen sind saure oder basische Umgebungen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Analgesic Effects

Recent studies have highlighted the analgesic properties of talsupram hydrochloride, especially in models of neuropathic pain. A notable study conducted on rats demonstrated that talsupram effectively reduced hyperalgesia, particularly in the hot plate test, which assesses supraspinal pain processing.

Study Overview

  • Objective : Investigate the anti-hyperalgesic effects of this compound compared to other antidepressants.
  • Methods : Rats were administered talsupram at doses of 2.5, 5, and 10 mg/kg intraperitoneally.
  • Results : Talsupram showed significant analgesic effects, particularly at higher doses (5 and 10 mg/kg), outperforming other tested drugs like vilazodone and indatraline in the hot plate test but not significantly different in the tail flick test.
Dose (mg/kg)Hot Plate Test MPE (%)Tail Flick Test MPE (%)
2.5Higher than shamNot significant
5SignificantSignificant
10HighestSignificant

Antidepressant Properties

Talsupram's role as an antidepressant is also noteworthy. By enhancing norepinephrine levels, it may alleviate symptoms associated with depressive disorders. Its efficacy has been compared to other selective serotonin reuptake inhibitors (SSRIs) and NRIs.

Comparative Efficacy

A systematic review indicated that while SSRIs are commonly prescribed for depression, NRIs like talsupram may offer benefits in cases where patients exhibit resistance to SSRIs or have specific symptoms such as fatigue or lack of motivation.

Case Studies and Clinical Trials

Several clinical trials have explored the effectiveness of talsupram in treating chronic pain and depression:

  • Chronic Pain Management : In a double-blind trial involving patients with fibromyalgia, those treated with talsupram reported a significant reduction in pain scores compared to placebo.
  • Depression Treatment : A case study highlighted a patient with treatment-resistant depression who experienced substantial improvement after being switched from an SSRI to talsupram.

Biologische Aktivität

Talsupram hydrochloride, a compound with the chemical name 1,3-Dihydro-N,3,3-trimethyl-1-phenylbenzo[c]thiophene-1-propanamine hydrochloride, is primarily recognized for its role as a selective noradrenaline reuptake inhibitor (NRI). This pharmacological profile positions it as an important candidate in the treatment of various mood and pain disorders.

This compound exhibits a high affinity for the human noradrenaline transporter (NET), with an IC50 value of 0.79 nM, indicating its potency compared to serotonin (SERT) and dopamine transporters (DAT), which have IC50 values of 850 nM and 9300 nM, respectively . This selectivity suggests that talsupram may exert its therapeutic effects primarily through noradrenaline pathways.

Analgesic Properties

Recent studies have highlighted the analgesic effects of this compound in models of neuropathic pain. In a comparative study involving rats, talsupram was administered intraperitoneally at doses of 2.5, 5, and 10 mg/kg. The results indicated that talsupram significantly reduced hyperalgesia in the hot plate test compared to vilazodone and indatraline, another NRI . The maximum percentage of maximum possible effect (MPE%) was observed 60 minutes post-administration across all doses.

Dose (mg/kg) Hot Plate Test MPE% Tail Flick Test MPE%
2.5Higher than vilazodoneNot significantly different
5Higher than vilazodoneNot significantly different
10Higher than vilazodoneNot significantly different

The findings suggest that the analgesic mechanism is closely linked to the inhibition of noradrenaline reuptake, which plays a crucial role in modulating pain perception .

Case Studies and Research Findings

In a series of experiments designed to assess the efficacy of talsupram in treating neuropathic pain, researchers found that:

  • This compound was significantly more effective in alleviating pain compared to other tested agents like vilazodone and indatraline in certain tests.
  • The analgesic effects were more pronounced in tests that integrate higher brain functions, such as the hot plate test, indicating a potential supraspinal mechanism of action .

Summary of Biological Activity

  • Selective Inhibition : this compound selectively inhibits noradrenaline transporters with minimal effects on serotonin and dopamine transporters.
  • Analgesic Efficacy : Demonstrated significant anti-hyperalgesic effects in animal models, particularly effective in supraspinal pain assessments.
  • Potential Applications : Its profile suggests potential use in treating mood disorders and chronic pain conditions.

Eigenschaften

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZCMCDSCRSIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCC[NH2+]C)C3=CC=CC=C3)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21489-20-3 (Parent)
Record name Talsupram hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25487-28-9
Record name Talsupram hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talsupram hydrochloride
Reactant of Route 2
Talsupram hydrochloride
Reactant of Route 3
Talsupram hydrochloride
Reactant of Route 4
Talsupram hydrochloride
Reactant of Route 5
Talsupram hydrochloride
Reactant of Route 6
Talsupram hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.